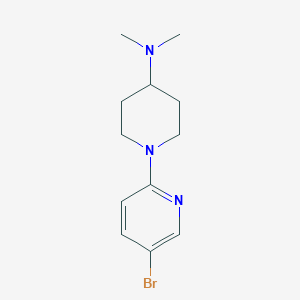

1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Description

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a bromopyridine derivative featuring a piperidine ring substituted with a dimethylamino group at the 4-position and a 5-bromo-substituted pyridinyl moiety at the 1-position. The compound’s molecular formula is C₁₂H₁₇BrN₄, with a molecular weight of 297.20 g/mol.

For example, describes the use of palladium(II) acetate and BINAP ligands in coupling reactions with quinazoline derivatives, suggesting that similar methods could apply to the target compound.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIUCBRCQFPZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Method

One of the most efficient routes to the target compound involves reductive amination between 4-bromopicolinaldehyde (5-bromopyridin-2-carboxaldehyde) and N,N-dimethylpiperidin-4-amine.

| Parameter | Details |

|---|---|

| Starting materials | 4-Bromopicolinaldehyde, N,N-dimethylpiperidin-4-amine |

| Reducing agent | Sodium triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane |

| Temperature | Room temperature (approx. 20°C) |

| Reaction time | Overnight (typically 12-18 hours) |

| Work-up | Partition between water and ethyl acetate; basify aqueous phase to pH 10; extract with DCM |

| Yield | 81% |

| Product form | Orange oil |

| Characterization | LRMS (M+1): 298, 300; ^1H NMR confirms structure |

This method provides a high yield and mild reaction conditions, making it suitable for laboratory and potentially industrial scale synthesis.

Nucleophilic Substitution and Coupling

Alternative approaches involve nucleophilic substitution reactions where N,N-dimethylpiperidin-4-amine acts as a nucleophile to displace a suitable leaving group on a bromopyridine derivative.

- For example, reaction of 2-bromo-5-(chloromethyl)pyridine with N,N-dimethylpiperidin-4-amine in the presence of potassium carbonate in acetonitrile yields the desired product after aqueous work-up and organic extraction.

- Typical yields are around 70-75%, with purification by extraction and drying steps.

Multi-Step Synthetic Intermediates

In more complex synthetic schemes, the target compound is obtained as part of a multi-step sequence involving:

- Formation of benzoimidazolyl-methanone intermediates bearing the 5-(4-dimethylaminopiperidin-1-yl) substituent.

- Subsequent regioselective functionalization and purification steps to isolate the this compound moiety.

Reaction Conditions and Operational Details

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Sodium triacetoxyborohydride, DCE, RT, overnight | Mild conditions, high yield, suitable for scale-up |

| Nucleophilic substitution | K2CO3, acetonitrile, RT or mild heating | Requires base to deprotonate amine; moderate yields |

| Salt formation | Concentrated HCl, methanol or other solvents | Converts free base to hydrochloride salt for stability |

| Purification | Silica gel chromatography, crystallization, or extraction | Solvent systems include chloroform/methanol/ammonia mixtures |

Summary of Key Research Findings

- Reductive amination using sodium triacetoxyborohydride is the preferred method for coupling the bromopyridinyl aldehyde with N,N-dimethylpiperidin-4-amine, providing high yields and operational simplicity.

- The nucleophilic substitution approach offers an alternative when suitable leaving groups are present on the pyridine ring, with acceptable yields and straightforward purification.

- Formation of the hydrochloride salt of N,N-dimethylpiperidin-4-amine enhances the stability and handling of intermediates.

- Reaction conditions are generally mild, avoiding harsh temperatures or reagents, which preserves functional group integrity and limits side reactions.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: It is used in biological research to study the effects of brominated pyridine derivatives on various biological systems.

Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated pyridine ring and the dimethylamine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and key properties:

Key Observations:

- The bromopyridinyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 5-Bromo-N,N-dimethylpyridin-2-amine) .

- Substitution of the aryl group (e.g., methoxyphenyl in vs. bromopyridinyl) significantly alters physicochemical properties. Methoxy groups enhance aqueous solubility, whereas bromine improves membrane permeability .

Biological Activity

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in the context of cancer and viral infections. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes a brominated pyridine ring and a dimethylpiperidine moiety. This structural configuration contributes to its biological activity.

1. Enzyme Inhibition

Research has highlighted the compound's role as an EZH2 inhibitor , which is significant in the context of cancer therapy. EZH2 (Enhancer of Zeste Homolog 2) plays a crucial role in gene silencing and is implicated in several cancers. The compound's ability to inhibit EZH2 suggests potential applications in oncology.

- Case Study : A study demonstrated that this compound exhibited potent inhibitory activity against EZH2, leading to reduced cell proliferation in cancer cell lines .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Dengue virus (DENV). In vitro studies have shown that it can inhibit DENV replication through selective targeting of host kinases.

- Research Findings : In human primary monocyte-derived dendritic cells (MDDCs), the compound displayed significant antiviral efficacy, suggesting its potential as a therapeutic agent against DENV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. The presence of the bromine atom in the pyridine ring enhances the compound's binding affinity to target enzymes.

| Structural Feature | Impact on Activity |

|---|---|

| Brominated pyridine | Increased enzyme inhibition |

| Dimethylpiperidine | Improved bioavailability |

1. Cancer Therapy

The compound's ability to inhibit EZH2 positions it as a candidate for cancer treatment, particularly in cancers where EZH2 is overexpressed. Further studies are needed to explore its efficacy in vivo.

2. Antiviral Development

Given its antiviral properties, there is potential for developing this compound as a treatment for viral infections like Dengue fever. The ongoing research into host-targeted therapies could enhance its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous bromopyridine-piperidine derivatives, key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2-aminopyridine with a piperidin-4-amine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Dimethylation : Introducing dimethyl groups via reductive amination (e.g., using formaldehyde and NaBH₃CN in methanol) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies protons on the piperidine ring (δ 2.2–3.1 ppm) and pyridinyl group (δ 7.5–8.5 ppm). ¹³C NMR confirms quaternary carbons and bromine-induced deshielding .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% required for biological assays).

- Mass Spectrometry : ESI-HRMS (positive mode) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 284.08) .

Advanced Research Questions

Q. How can reaction yields be improved in the coupling of bromopyridine and piperidine moieties?

- Methodological Answer :

- Catalyst Optimization : For Ullmann or Buchwald-Hartwig couplings, use Pd(OAc)₂/Xantphos (2–5 mol%) in toluene at 110°C. Yields improve with degassed solvents and inert atmospheres (N₂/Ar) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Ethanol/water mixtures balance reactivity and purity .

- Kinetic Monitoring : Track reaction progress via LC-MS to terminate at peak product formation, minimizing decomposition .

Q. What strategies resolve contradictions in reported biological activities of similar bromopyridine-piperidine compounds?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). For receptor binding studies, use radioligands (³H-labeled) to reduce variability .

- Purity Verification : Contaminants (e.g., residual palladium) may falsely modulate activity. ICP-MS analysis ensures metal content <10 ppm .

- Structural Confounders : Minor substituent changes (e.g., nitro vs. bromo groups) drastically alter activity. Perform SAR studies using analogs with controlled modifications .

Q. How does the bromine atom influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Synthetic Utility : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for SAR exploration .

- Biological Impact : Bromine’s electronegativity enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Molecular docking (AutoDock Vina) predicts interactions with residues like Phe80 in MAPK1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.